N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C18H28N2O2 It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-(4-morpholinyl)propylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)carboxamide
- N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)amine
- N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)alcohol
Uniqueness
N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide stands out due to its unique combination of a morpholine ring, phenyl group, and cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(20-11-6-12-21-13-15-23-16-14-21)19(9-4-5-10-19)17-7-2-1-3-8-17/h1-3,7-8H,4-6,9-16H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOFCGCQPZAOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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